N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Overview
Description
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to react with primary amines, forming stable amide bonds. This property makes it valuable for modifying proteins, peptides, and other amine-containing molecules .
Mechanism of Action
Target of Action
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is primarily used as a reagent for heterobifunctional sulfhydryl cross-linking . This means that its primary targets are proteins with sulfhydryl groups, which are typically cysteine residues.
Mode of Action
The compound interacts with its targets by forming covalent bonds with the sulfhydryl groups of cysteine residues . This results in the cross-linking of different proteins, which can lead to changes in their structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate typically involves the reaction of N-hydroxysuccinimide with pentadecyl methanethiosulfonate in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with primary amines. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve primary amines in an organic solvent like dimethylformamide or dichloromethane at room temperature.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Form stable amide bonds, resulting in modified proteins or peptides.
Oxidation and Reduction Reactions: Lead to various oxidized or reduced derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is extensively used in:
Chemistry: For the modification of proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Biology: In the labeling and cross-linking of biomolecules, aiding in the investigation of cellular processes and molecular pathways.
Medicine: As a tool in drug development and delivery, particularly in the design of targeted therapies.
Industry: In the production of specialized biochemical reagents and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 3-(2-pyridyldithio)propionate
- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate
- N-Succinimidyl 6-maleimidocaproate
Uniqueness
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is unique due to its long alkyl chain, which provides increased hydrophobicity and allows for the modification of hydrophobic regions of proteins and peptides. This property distinguishes it from other similar compounds, making it particularly useful in studies involving membrane proteins and other hydrophobic biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKMBDQDWEUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402264 | |
Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-52-5 | |
Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.